Trideuteriomethyl hexanoate

Description

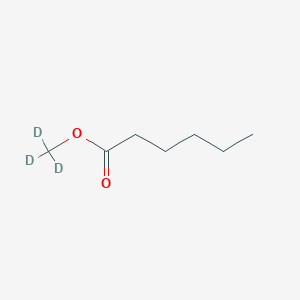

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKZAGXMHTUAFE-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trideuteriomethyl Hexanoate

Approaches to Site-Specific Deuterium (B1214612) Incorporation at the Methyl Moiety

Achieving site-specific deuteration is paramount for the synthesis of trideuteriomethyl hexanoate (B1226103). The strategy hinges on introducing the deuterium atoms at the desired methyl position before forming the final ester.

Direct Deuteration Techniques

Direct deuteration of methyl hexanoate to form the trideuteriomethyl analogue is generally not a favored synthetic route. Methods involving direct hydrogen-deuterium (H/D) exchange on unactivated alkanes or methyl groups often require harsh conditions, such as high temperatures and the use of metal catalysts like rhodium on charcoal with D₂O. researchgate.net These conditions can lead to a lack of selectivity, resulting in deuterium scrambling across various positions on the hexanoate chain, and are not ideal for precise labeling of only the methyl group. researchgate.net While site-selective C-H monodeuteration of amides using D₂O has been reported, achieving exhaustive trideuteration on a specific, unactivated methyl ester group remains a significant challenge. d-nb.info

Synthesis Utilizing Trideuteriomethylated Precursors and Reagents

The most effective and widely adopted strategy for synthesizing trideuteriomethyl hexanoate involves the use of pre-deuterated reagents. nih.govresearchgate.net This approach ensures that the deuterium atoms are located exclusively at the intended methyl position. The primary precursor for this method is trideuteriomethanol (CD₃OD). researchgate.net This deuterated alcohol serves as the direct source of the trideuteriomethyl group in the subsequent esterification step.

Alternatively, other trideuteriomethylating agents can be prepared and used. For instance, trideuteriomethyl iodide (CD₃I) is a common reagent for introducing a -CD₃ group. acs.org This reagent can be synthesized and then used to alkylate a carboxylate salt of hexanoic acid. However, the more direct route is the esterification reaction between hexanoic acid and trideuteriomethanol. nih.govresearchgate.net The use of these precursors provides unambiguous and complete control over the site of deuteration, yielding the desired isotopologue with high isotopic purity. nih.govacs.org

Esterification Protocols for the Hexanoate Scaffold

Once a suitable trideuteriomethylated precursor is obtained, the next step is to form the ester linkage with the hexanoic acid backbone.

Catalytic and Non-Catalytic Esterification Strategies

The most common method for preparing esters from a carboxylic acid and an alcohol is the Fischer-Speier esterification. masterorganicchemistry.commdpi.comchemguide.co.uk This reaction involves heating the carboxylic acid (hexanoic acid) and the alcohol (trideuteriomethanol) in the presence of an acid catalyst. libretexts.org

Catalytic Strategies:

Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are traditionally used as catalysts. masterorganicchemistry.commdpi.com The reaction is an equilibrium process, and the catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Solid Acid Catalysts: To simplify product purification and catalyst removal, solid acid catalysts are often employed. Ion-exchange resins, such as Dowex 50W-X8, have proven effective for esterification reactions, including the synthesis of methyl hexanoate. acs.orgnih.govscirp.orgresearchgate.net These catalysts are easily filtered off from the reaction mixture. acs.orgnih.gov

Non-Catalytic Strategies: While most esterifications require a catalyst, reactions can also be driven to completion without one, typically by using more reactive derivatives of the carboxylic acid, such as an acyl chloride or acid anhydride. chemguide.co.uklibretexts.org For instance, hexanoyl chloride could be reacted with trideuteriomethanol. This reaction is generally faster and not reversible but requires the preparation of the acyl chloride as an extra step and produces HCl as a byproduct. libretexts.org

Optimization for High Yield and Purity in Deuterated Synthesis

When working with expensive deuterated reagents like trideuteriomethanol, optimizing the reaction for high yield and purity is critical.

Key optimization parameters for Fischer-Speier esterification include:

Removal of Water: The reaction produces water as a byproduct. According to Le Châtelier's principle, removing water from the reaction mixture shifts the equilibrium towards the formation of the ester, thereby increasing the yield. masterorganicchemistry.comscirp.org This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Excess Reagent: Using one of the reagents in large excess can also drive the reaction forward. masterorganicchemistry.com In the synthesis of this compound, it is more cost-effective to use an excess of the less expensive reagent, hexanoic acid.

Temperature and Reaction Time: The rate of esterification is influenced by temperature. scirp.org Reactions are often run at the reflux temperature of the alcohol. chemguide.co.uk The optimal reaction time must be determined to ensure maximum conversion without promoting side reactions or degradation. For example, the esterification of hexanoic acid with methanol (B129727) using a Dowex resin can be completed in a few hours at room temperature. acs.orgnih.govresearchgate.net

Purification: After the reaction, the product must be purified. Standard techniques include washing the crude product with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid, followed by drying and distillation or column chromatography to obtain the pure deuterated ester. acs.orgnih.gov

| Strategy | Key Reagents | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | Hexanoic Acid, Trideuteriomethanol (CD₃OD) | H₂SO₄, HCl, or Solid Acid (e.g., Dowex) | Direct, uses common reagents. masterorganicchemistry.commdpi.com | Reversible reaction requiring optimization (e.g., water removal) to maximize yield. masterorganicchemistry.comscirp.org |

| Acyl Chloride Method | Hexanoyl Chloride, Trideuteriomethanol (CD₃OD) | None (or a non-nucleophilic base like pyridine) | High yield, irreversible reaction. libretexts.org | Requires synthesis of hexanoyl chloride; produces corrosive HCl byproduct. |

Control and Characterization of Deuteration Degree and Positional Purity

Verifying the successful synthesis of this compound requires analytical techniques capable of confirming the molecular structure and, crucially, the location and extent of deuterium incorporation. vulcanchem.com

The primary methods used for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). amazonaws.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This is a powerful tool for confirming positional purity. In the ¹H NMR spectrum of successfully synthesized this compound, the characteristic singlet peak for the methyl ester protons (typically around 3.6-3.7 ppm) will be absent or significantly diminished. The presence of any signal in this region would indicate incomplete deuteration. The other proton signals corresponding to the hexanoate chain would remain.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei. A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the methyl ester position would confirm that the deuterium is located exclusively at the target site.

¹³C NMR (Carbon NMR): The carbon signal of the trideuteriomethyl group will appear as a multiplet due to coupling with the three deuterium nuclei (spin I = 1), and its chemical shift will be slightly different from that of a non-deuterated methyl group.

Mass Spectrometry (MS):

MS is used to determine the molecular weight of the compound and to quantify the degree of deuteration. The molecular weight of this compound (C₇H₁₁D₃O₂) is approximately 133.1 g/mol , which is three mass units higher than its non-deuterated counterpart, methyl hexanoate (C₇H₁₄O₂, MW ≈ 130.1 g/mol ).

High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for confirmation of the elemental formula and the number of deuterium atoms incorporated. d-nb.info By analyzing the isotopic distribution of the molecular ion peak, the percentage of D₃, D₂, D₁, and D₀ species in the sample can be calculated, thus providing a quantitative measure of the deuteration degree and isotopic purity. google.com

Mechanistic Insights into this compound Formation Pathways

The formation of this compound via the Dowex H+/NaI catalyzed esterification of hexanoic acid with trideuteriomethanol proceeds through a well-established acid-catalyzed esterification mechanism, often referred to as the Fischer-Speier esterification.

The key steps of the mechanism are outlined below:

Protonation of the Carbonyl Oxygen: The Dowex H+ resin serves as the proton (H+) source. The first step involves the protonation of the carbonyl oxygen of hexanoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Trideuteriomethanol: The oxygen atom of the trideuteriomethanol (CD3OH), acting as a nucleophile, attacks the activated carbonyl carbon of the protonated hexanoic acid. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (derived from the attacking alcohol) to one of the hydroxyl groups. This transfer converts a hydroxyl group into a better leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a molecule of water. This step results in a protonated form of the final ester.

Deprotonation: In the final step, a base (which can be another molecule of the alcohol or water) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

The role of sodium iodide in this reaction is likely to facilitate the process, possibly by an in-situ generation of a small amount of hydrogen iodide (HI), which is a strong acid and can also act as a catalyst. However, the primary catalytic role is attributed to the protons supplied by the Dowex resin. The entire process is a series of equilibrium reactions. The use of excess trideuteriomethanol as the solvent helps to drive the equilibrium towards the formation of the ester product.

This mechanistic pathway is fundamental to understanding how the trideuteriomethyl group is specifically incorporated into the hexanoate structure, providing a reliable method for the synthesis of this isotopically labeled compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Trideuteriomethyl Hexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Analysis of Deuterated Systems

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. In the context of deuterated compounds like trideuteriomethyl hexanoate (B1226103), specific NMR techniques are employed to gain detailed structural and isotopic information.

Deuterium (B1214612) (²H) NMR Spectroscopy for Direct Observation and Quantification

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing valuable information about deuterated sites within a molecule. wikipedia.org Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium has a spin of 1. wikipedia.org This results in broader signals and a different sensitivity. For trideuteriomethyl hexanoate, the ²H NMR spectrum would show a distinct signal corresponding to the trideuteriomethyl (-CD₃) group.

The chemical shift in ²H NMR is similar to that in ¹H NMR, but the resolution is generally lower. wikipedia.org A key application of ²H NMR is to confirm the success and extent of deuteration. A strong peak in the ²H NMR spectrum, coupled with the absence of a corresponding methyl proton signal in the ¹H NMR spectrum, would verify the high isotopic enrichment of the trideuteriomethyl group. wikipedia.org Quantitative ²H NMR can be used to determine the absolute enrichment of deuterium at specific sites by comparing the signal intensity of the deuterated analyte to a known internal standard. core.ac.uk

Table 1: Hypothetical ²H NMR Data for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| -CD₃ | ~3.6 | s (broad) |

Note: The chemical shift is an approximation and can vary based on the solvent and experimental conditions.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Applications with Deuterated Solvents and Analytes

In the ¹H NMR spectrum of this compound, the characteristic singlet of the methyl ester protons (around 3.6 ppm) would be absent. The remaining signals corresponding to the hexanoate chain protons would be observable, providing information about the rest of the molecule's structure.

Table 2: Expected ¹H NMR Chemical Shifts for the Hexanoate Chain of this compound

| Proton Position | Approximate Chemical Shift (ppm) | Multiplicity | Integration |

| α-CH₂ | 2.3 | t | 2H |

| β-CH₂ | 1.6 | p | 2H |

| γ-CH₂ | 1.3 | m | 2H |

| δ-CH₂ | 1.3 | m | 2H |

| ω-CH₃ | 0.9 | t | 3H |

Note: Chemical shifts are approximate and can be influenced by the solvent. Multiplicity: t = triplet, p = pentet, m = multiplet.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. youtube.comyoutube.com In this compound, the carbon of the trideuteriomethyl group will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to ¹³C-²H coupling. In a proton-decoupled ¹³C NMR spectrum, this signal will be a singlet, but its intensity may be lower than that of protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE). thieme-connect.de The use of deuterated solvents is standard in NMR to avoid large solvent signals in the spectrum. thieme-connect.de

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Approximate Chemical Shift (ppm) |

| C=O | 174 |

| -CD₃ | 51 |

| α-CH₂ | 34 |

| β-CH₂ | 31 |

| γ-CH₂ | 25 |

| δ-CH₂ | 22 |

| ω-CH₃ | 14 |

Note: Chemical shifts are approximate values.

Advanced Multidimensional NMR Experiments for Structural and Isotopic Elucidation

COSY experiments would show correlations between adjacent protons in the hexanoate chain, aiding in the assignment of the α, β, γ, δ, and ω protons.

HSQC spectra correlate directly bonded proton and carbon atoms. nih.gov This would definitively link the proton signals of the hexanoate chain to their corresponding carbon signals. The absence of a cross-peak for the deuterated methyl group would further confirm its isotopic substitution.

HMBC experiments reveal long-range correlations between protons and carbons (typically over 2-3 bonds). This would be particularly useful in confirming the connectivity between the carbonyl carbon and the α-protons, as well as the connectivity across the ester linkage.

These advanced experiments provide a comprehensive and detailed picture of the molecular structure and isotopic placement within this compound. uq.edu.au

Mass Spectrometry (MS) for Isotope Tracing and Quantitative Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally well-suited for the analysis of isotopically labeled compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Isotopomer Distribution (MID) Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. nih.gov For this compound, HRMS is essential for determining the mass isotopomer distribution (MID). This refers to the relative abundance of molecules with different numbers of isotopic labels.

In an ideal scenario, this compound would show a molecular ion peak at a mass corresponding to C₇H₁₁D₃O₂. However, depending on the synthesis, there might be small amounts of molecules with fewer than three deuterium atoms (d₀, d₁, d₂). HRMS can resolve and quantify these different isotopologues, providing a precise measure of the isotopic enrichment.

Table 4: Theoretical Exact Masses of this compound Isotopologues

| Isotopologue | Formula | Exact Mass (Da) |

| d₀ (unlabeled) | C₇H₁₄O₂ | 130.0994 |

| d₁ | C₇H₁₃DO₂ | 131.1057 |

| d₂ | C₇H₁₂D₂O₂ | 132.1120 |

| d₃ | C₇H₁₁D₃O₂ | 133.1182 |

Tandem Mass Spectrometry (MS/MS) for Positional Isotope Information and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. nih.gov The resulting fragmentation pattern provides valuable structural information and can confirm the position of the isotopic label. nih.govpremierbiosoft.com

For this compound, the molecular ion would be selected and fragmented. The analysis of the resulting fragment ions would reveal the location of the deuterium atoms. For instance, the loss of a trideuteriomethoxy group (-OCD₃) or a trideuteriomethanol molecule (HOCD₃) would produce fragment ions with specific masses, confirming that the deuterium labels are on the methyl ester group. Common fragmentation pathways for esters would be observed, and the masses of the resulting fragments would be shifted by the presence of the deuterium atoms. This technique is crucial for ensuring that the deuteration occurred at the intended position and not elsewhere in the molecule. mdpi.comuva.nl

Table 5: Potential MS/MS Fragments of this compound

| Precursor Ion (m/z) | Fragment Ion | Fragment Mass (Da) | Neutral Loss |

| 133.1182 | [M - •OCH₃D₃]+ | 98.0653 | •OCH₃D₃ |

| 133.1182 | [M - CH₃D₃OH]+ | 97.0575 | CH₃D₃OH |

| 133.1182 | [C₄H₉]+ | 57.0704 | C₃H₂D₃O₂ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, a volatile ester, GC-MS plays a crucial role. The gas chromatograph separates the components of a sample mixture based on their different boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio.

When analyzing this compound, the mass spectrometer can easily distinguish it from its non-deuterated counterpart due to the mass difference. The molecular weight of methyl hexanoate is 130.18 g/mol , while this compound has a molecular weight of 133.20 g/mol . This mass shift is readily detected by the mass spectrometer, allowing for clear identification and quantification, even in complex matrices.

Table 1: GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column Type | HP-Innowax, DB-5 | Separation of volatile compounds |

| Carrier Gas | Helium (99.999% purity) | Transports the sample through the column |

| Flow Rate | 1 mL/min | Controls the speed of the carrier gas |

| Oven Temperature Program | Initial 40°C, ramped to 230°C | Separates compounds based on boiling point |

| Injector Temperature | 250°C | Ensures rapid volatilization of the sample |

| MS Transfer Line Temp. | 250°C | Prevents condensation of analytes |

| Ion Source Temperature | 230°C | Promotes ionization of the analytes |

| Quadrupole Temperature | 150°C | Maintains stable ion trajectories |

| Ionization Mode | Electron Ionization (EI) | Fragments molecules for structural information |

| Mass Analyzer | Quadrupole | Filters ions based on mass-to-charge ratio |

This table presents a generalized set of GC-MS parameters. Specific conditions may be optimized for different applications and instruments.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Complex Mixture Characterization

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of non-volatile, thermally labile, and polar compounds in complex mixtures. LC-MS combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high sensitivity and selectivity of mass spectrometry. waters.com

In the analysis of this compound, LC-MS would be particularly useful if the compound is part of a complex biological or environmental sample where other non-volatile matrix components are present. The liquid chromatograph separates the components of the mixture in a liquid mobile phase, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS that is well-suited for a wide range of compounds, including esters.

The application of LC-MS is extensive in bioanalysis. For example, it is used for the quantification of drugs and their metabolites in biological fluids, the analysis of lipids, and the study of post-transcriptional RNA modifications. waters.comnih.govnih.gov In these applications, the ability of LC-MS to handle complex matrices and provide high sensitivity is critical. The use of a stable isotope-labeled internal standard, such as this compound, is a common strategy in LC-MS to improve the accuracy and precision of quantitative analyses. waters.comtandfonline.com

Table 2: LC-MS System Configuration for Complex Mixture Analysis

| Component | Specification Example | Function |

| LC System | UHPLC | High-resolution separation of analytes |

| Column | Poroshell HPH C18 | Reversed-phase separation |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Elutes compounds from the column |

| MS System | Triple Quadrupole (QqQ) or QTOF | Mass analysis and detection |

| Ion Source | Electrospray Ionization (ESI) | Ionizes analytes from the liquid phase |

| Data System | MassHunter, LabSolutions | Instrument control and data processing |

This table provides an example of a typical LC-MS setup. The specific components and conditions are tailored to the analytical requirements.

Application of this compound as an Internal Standard in Quantitative Analytical Methodologies

The Role of Stable Isotopically Labeled (SIL) Standards in Bioanalytical and Chemical Quantitation

Stable isotopically labeled (SIL) compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based assays. waters.comlgcstandards.comscispace.com An internal standard is a compound of known concentration that is added to a sample to aid in the quantification of an analyte. scioninstruments.comyoutube.com The ideal internal standard has physicochemical properties that are very similar to the analyte of interest. scispace.com SIL standards, like this compound, are structurally identical to their non-labeled counterparts but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lgcstandards.com

The key advantage of using a SIL internal standard is its ability to co-elute chromatographically with the analyte and exhibit similar ionization efficiency in the mass spectrometer. waters.comnih.gov This allows it to compensate for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in the instrument's response. waters.comscispace.com By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved. scioninstruments.com

The use of SIL standards is widespread in various fields, including pharmaceutical bioanalysis, clinical chemistry, environmental monitoring, and food safety. nih.govnih.govtandfonline.com For example, in a study quantifying a depsipeptide anticancer agent, the use of a SIL internal standard significantly improved the precision and accuracy of the LC-MS/MS assay compared to an analogous internal standard. scispace.com

Strategies for Compensating Matrix Effects and Instrumental Variability in Quantitative Assays

Matrix effects are a significant challenge in quantitative analysis, particularly in LC-MS. waters.com They are caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate results. waters.comlgcstandards.com Instrumental variability, such as fluctuations in the injection volume or detector response, can also introduce errors. scispace.com

The most effective strategy to compensate for both matrix effects and instrumental variability is the use of a co-eluting SIL internal standard. waters.comnih.gov Because the SIL standard has nearly identical chemical and physical properties to the analyte, it is affected by matrix components and instrumental fluctuations in the same way. waters.comlgcstandards.com Therefore, the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensities vary.

While SIL standards are highly effective, it is crucial that they co-elute perfectly with the analyte for optimal compensation. waters.commdpi.com In some cases, particularly with deuterium-labeled compounds, a slight difference in retention time, known as the "isotope effect," can occur. waters.com This can lead to differential matrix effects on the analyte and the internal standard. Therefore, careful chromatographic method development is essential to ensure co-elution. Other strategies to mitigate matrix effects include optimizing sample preparation to remove interfering substances and adjusting chromatographic conditions to separate the analyte from matrix components. waters.comtandfonline.com

Table 3: Comparison of Internal Standard Strategies

| Internal Standard Type | Advantages | Disadvantages |

| Stable Isotope Labeled (SIL) | High accuracy and precision, compensates for matrix effects and instrumental variability. waters.comlgcstandards.com | Potential for isotope effects, higher cost. waters.com |

| Structural Analog | More readily available and less expensive than SIL standards. | May not co-elute or have the same ionization efficiency as the analyte, leading to incomplete compensation for matrix effects. scispace.com |

| No Internal Standard | Simple and low cost. | Prone to significant errors from matrix effects and instrumental variability. |

Complementary Chromatographic and Spectroscopic Methods for Deuterated Compound Analysis

While GC-MS and LC-MS are the primary techniques for the analysis of deuterated compounds like this compound, other methods can provide complementary information. rsc.orgbrightspec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the structural integrity and determining the site and degree of deuterium labeling in a molecule. rsc.orgthalesnano.com High-resolution NMR can provide detailed information about the chemical environment of each atom, making it invaluable for characterizing newly synthesized deuterated compounds.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with mass spectrometry offers significantly higher peak capacity and resolution compared to conventional GC-MS. This can be particularly useful for analyzing complex mixtures containing multiple isomers or closely related compounds, ensuring the deuterated standard is well-separated from any potential interferences.

Molecular Rotational Resonance (MRR) Spectroscopy is an emerging technique that provides highly precise structural information in the gas phase. brightspec.com It can distinguish between different isotopologues (molecules that differ only in their isotopic composition) and isotopomers (isomers having the same isotopic atoms in different positions), which can be challenging for mass spectrometry alone. brightspec.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy can be used for the quantitative analysis of both liquid and solid samples. researchgate.net While not as specific as mass spectrometry for identifying deuterated compounds, it can be a useful and rapid quality control tool when combined with an internal standard calibration method.

Table 4: Overview of Complementary Analytical Techniques

| Technique | Information Provided | Application for Deuterated Compounds |

| NMR Spectroscopy | Structural confirmation, site and degree of labeling. rsc.org | Verifying the synthesis and purity of this compound. |

| GCxGC-MS | High-resolution separation of complex mixtures. | Resolving this compound from isomeric interferences. |

| MRR Spectroscopy | Precise structural information, differentiation of isotopomers. brightspec.com | Unambiguous identification of the deuterated species. |

| ATR-FTIR Spectroscopy | Quantitative analysis of bulk material. researchgate.net | Rapid quality control and concentration determination. |

Mechanistic and Kinetic Investigations Utilizing Trideuteriomethyl Hexanoate

Kinetic Isotope Effects (KIEs) in the Elucidation of Reaction Mechanisms

Kinetic isotope effects are defined as the ratio of the rate constant of a reaction with a lighter isotope (kH) to that with a heavier isotope (kD). libretexts.org They are categorized as either primary or secondary KIEs, depending on whether the isotopically substituted bond is broken or not in the rate-determining step of the reaction. princeton.edu

A primary kinetic isotope effect is observed when the C-D bond in trideuteriomethyl hexanoate (B1226103) is cleaved during the rate-determining step of a reaction. wikipedia.org The C-D bond is stronger than the C-H bond due to its lower zero-point energy, meaning more energy is required to break it. princeton.edu This results in a slower reaction rate for the deuterated compound and a kH/kD ratio significantly greater than 1. The magnitude of the primary KIE can provide information about the transition state of the C-D bond cleavage. For instance, in enzymatic reactions such as those catalyzed by cytochrome P450, a significant primary deuterium (B1214612) KIE is evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov P450 enzymes are known to catalyze the oxidative demethylation of methyl esters, and studies on such reactions have revealed high KIE values. nih.gov The presence of a substantial primary KIE in a reaction involving trideuteriomethyl hexanoate would therefore strongly suggest that the cleavage of a C-D bond in the methyl group is a critical part of the slowest step of the reaction.

Secondary kinetic isotope effects arise when the isotopically labeled bond is not broken in the rate-determining step. wikipedia.orgprinceton.edu These effects are typically smaller than primary KIEs but are nonetheless highly informative about the changes in the chemical environment of the isotopic center during the reaction. wikipedia.org They can be further classified as α, β, or γ effects depending on the position of the isotope relative to the reaction center. In the case of this compound, an α-secondary KIE would be observed in reactions where the ester group itself reacts, such as in hydrolysis.

The solvolysis of methyl-d3 esters has been studied to understand these effects. An inverse isotope effect (kH/kD < 1) is often observed in such cases. cdnsciencepub.comcdnsciencepub.com This is attributed to changes in the vibrational frequencies of the C-D bonds as the reaction progresses from the reactant to the transition state. For example, in an SN2-type hydrolysis of a methyl ester, the hybridization of the methyl carbon changes. The stiffening of out-of-plane bending vibrations in the more sterically constrained transition state can lead to this inverse effect. princeton.educdnsciencepub.com Thus, the magnitude of the secondary KIE in reactions of this compound can provide insights into the steric and electronic nature of the transition state. cdnsciencepub.com

Table 1: α-Deuterium Isotope Effects in the Solvolysis of Methyl-d3 Esters (Data based on analogous systems to infer potential effects for this compound)

| Substrate (Analogous) | Solvent | Temperature (°C) | kH/kD |

| Methyl-d3 p-toluenesulfonate | Water | 60 | 0.964 |

| Methyl-d3 chloride | Water | 80 | 0.943 |

| Methyl-d3 bromide | Water | 80 | 0.957 |

| Methyl-d3 iodide | Water | 80 | 0.968 |

This table illustrates typical inverse secondary KIEs observed in the solvolysis of methyl-d3 compounds, which are structurally related to the ester functional group in this compound. The data is sourced from studies on similar compounds to project the expected behavior.

The quantitative measurement of KIEs is crucial for the detailed interpretation of reaction mechanisms. For complex multi-step reactions, the observed KIE may not directly reflect the intrinsic KIE of a single bond-breaking step. nih.gov Northrop's method, which involves comparing deuterium and tritium (B154650) isotope effects, is one approach to estimate the intrinsic KIE. nih.gov In enzymatic systems, the complexity of the reaction pathway, with multiple steps including substrate binding and product release, can mask the KIE of the chemical step. nih.gov

For a model system like the hydrolysis of this compound, a precisely measured secondary KIE could be correlated with the degree of bond formation and breaking in the transition state. cdnsciencepub.com A more inverse KIE might suggest a more crowded transition state with greater steric hindrance around the methyl group. cdnsciencepub.com The interpretation of these quantitative values is significantly enhanced when combined with computational modeling.

Deuterium Labeling for Tracing Atom Movements in Organic Reactions

Beyond KIEs, the deuterium atoms in this compound serve as a "heavy" label to trace the fate of the methyl group throughout a reaction sequence. As deuterium is a stable isotope, it can be tracked in reactants, intermediates, and products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). juniperpublishers.com This allows for the unambiguous determination of reaction pathways and the identification of rearrangement processes. For example, in a complex reaction involving multiple potential methylation sites, the use of this compound would allow researchers to pinpoint which product, if any, incorporates the trideuteriomethyl group. This is particularly valuable in studying enzymatic reactions or complex organic transformations where multiple isomeric products are possible. rsc.org

Computational Chemistry and Theoretical Studies of Deuterated Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the origins of kinetic isotope effects and for modeling reaction mechanisms. mdpi.com

DFT calculations allow for the modeling of reactant, transition state, and product structures and their corresponding energies. mdpi.com By calculating the vibrational frequencies of both the protiated and deuterated species, the zero-point energies can be determined, and from these, the KIE can be predicted. acs.org These theoretical KIEs can then be compared with experimental values to validate a proposed reaction mechanism. For this compound, DFT could be used to model the transition state of its hydrolysis. The calculations would provide detailed information on the bond lengths and angles of the atoms in the transition state, offering a molecular-level picture of the reaction. acs.org Furthermore, DFT can rationalize observed chemoselectivity in reactions where multiple pathways are possible. mdpi.com

Table 2: Illustrative DFT Calculation Outputs for a Generic Ester Hydrolysis (This table represents typical data obtained from DFT calculations on ester hydrolysis, which could be applied to this compound.)

| Parameter | Reactant (Ester + H₂O) | Transition State | Product (Acid + Alcohol) |

| C=O Bond Length (Å) | 1.21 | 1.35 | 1.36 (in acid) |

| C-O (ester) Bond Length (Å) | 1.35 | 1.85 | - |

| O-H (water) Bond Length (Å) | 0.96 | 1.25 | - |

| Relative Energy (kcal/mol) | 0 | +25.3 | -15.8 |

| Imaginary Frequency (cm⁻¹) | 0 | -350 | 0 |

This table provides a simplified example of the kind of structural and energetic data that can be obtained from DFT calculations for a reaction mechanism. The imaginary frequency in the transition state confirms it as a first-order saddle point.

By combining experimental KIE studies with DFT calculations, a comprehensive and detailed understanding of the reaction mechanism of this compound can be achieved. This synergy allows for the validation of theoretical models with experimental data and provides a deeper insight into the fundamental chemical processes.

Molecular Dynamics Simulations and Prediction of Isotopic Fractionation

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the motion of atoms and molecules, providing insights into macroscopic properties derived from these fundamental interactions. In the context of isotopically substituted compounds like this compound, MD simulations can predict isotopic fractionation, a quantum effect where isotopes distribute unevenly between different phases or chemical species. epfl.chaip.org While direct MD simulation studies specifically targeting this compound are not widely available in the literature, the principles can be understood from research on related fatty acid methyl esters (FAMEs) and other organic molecules. researchgate.netnih.govresearchgate.net

Isotopic fractionation is quantified using the fractionation factor (α), and for carbon, it is often expressed in delta notation (δ¹³C) in parts per thousand (per mil, ‰). nih.gov Studies on volatile organic compounds (VOCs), including the non-deuterated analogue methyl hexanoate, have shown that technological processes such as distillation can cause isotopic fractionation. nih.gov For instance, research on apple and strawberry aromas revealed differences in δ¹³C values for several compounds, including methyl hexanoate, between fruit samples and their distillates. nih.gov This fractionation is compound-dependent and highlights that physical processes can alter isotopic ratios, an effect that would be crucial to consider when analyzing this compound. nih.gov

MD simulations can model these phenomena by accurately representing the interatomic forces and following the classical trajectories of atoms. nih.govresearchgate.net For isotopic fractionation, which is fundamentally a quantum phenomenon, path integral molecular dynamics (PIMD) is often employed to account for nuclear quantum effects. epfl.chaip.orgmdpi.com Such simulations could predict how the substitution of protium (B1232500) with deuterium in the methyl group of methyl hexanoate affects its partitioning during phase changes or transport processes. The increased mass of the trideuteriomethyl group is expected to influence diffusion rates and vapor pressures, leading to predictable isotopic fractionation. researchgate.net

Research on various organic compounds has demonstrated that diffusion-induced isotope fractionation is dependent on both molecular mass and moment of inertia, which is particularly relevant for polyatomic molecules like this compound. researchgate.net The table below presents experimental δ¹³C values for the non-deuterated analogue, methyl hexanoate, found in different natural sources, illustrating the kind of data that MD simulations aim to predict and explain.

Table 1: Isotopic Fractionation Data for Methyl Hexanoate in Natural Products

| Product | Sample Type | δ¹³C Value (‰) | Reference |

|---|---|---|---|

| Apple | Fruit | -24.1 | nih.gov |

| Apple | Distillate | -31.4 to -36.5 (range for various esters) | nih.gov |

| Strawberry | Fruit | Not specified | nih.gov |

| Strawberry | Distillate | Not specified | nih.gov |

This table presents δ¹³C values for the non-deuterated analogue, methyl hexanoate, to illustrate typical isotopic fractionation data. The values for distillates represent a range observed for various esters in the study, as specific values for methyl hexanoate were not singled out in all cases.

Simulating this compound would provide valuable data on the deuterium kinetic isotope effect (DKIE) in physical processes, complementing experimental studies on its chemical reactivity.

Quantum Chemical Calculations for Vibrational Frequencies and Zero-Point Energies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable for determining the molecular properties of compounds like this compound at a fundamental level. numberanalytics.comethz.chnih.gov These methods allow for the precise calculation of vibrational frequencies and zero-point energies (ZPE), which are critical for understanding chemical reactivity and interpreting spectroscopic data. numberanalytics.comnumberanalytics.com

Vibrational Frequencies: The substitution of hydrogen with deuterium, a heavier isotope, significantly alters the vibrational frequencies of the corresponding bonds. This effect is most pronounced for stretching and bending modes involving the substituted atom. For this compound, the C-D stretching frequencies of the deuterated methyl group are expected to be significantly lower than the C-H stretching frequencies of a standard methyl group.

This principle has been clearly demonstrated in studies of other deuterated esters. For example, a comparative analysis of the infrared spectra of methyl acetate (B1210297) and its trideuteriomethyl derivative (CH₃COOCD₃) shows a distinct shift in vibrational bands. cdnsciencepub.comcdnsciencepub.com The characteristic C-H stretching vibrations in the 2800-3100 cm⁻¹ region are replaced by C-D stretching vibrations in the 2000-2300 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com This predictable shift is a hallmark of isotopic substitution and serves as a key diagnostic tool in infrared spectroscopy. Furthermore, increasing deuteration has been observed to cause a progressive shift to lower frequencies for the C=O stretching vibration, indicating that the isotopic substitution has subtle electronic and mass effects throughout the molecule. cdnsciencepub.com

Table 2: Comparison of Characteristic Vibrational Frequencies for Protiated and Deuterated Methyl Groups in Esters

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Typical Frequency Range (C-D) (cm⁻¹) | Reference |

|---|---|---|---|

| Symmetric/Asymmetric Stretching | 2800 - 3100 | 2000 - 2300 | cdnsciencepub.comcdnsciencepub.com |

| Deformation/Bending | 1300 - 1500 | 900 - 1200 | cdnsciencepub.com |

This table is based on data from studies on methyl acetate and its deuterated analogues, which serve as a model for the expected vibrational shifts in this compound.

Zero-Point Energies (ZPE): A direct consequence of the change in vibrational frequency is a change in the molecule's zero-point energy (ZPE). The ZPE is the lowest possible energy a quantum mechanical system can possess (E = ½hν) and arises from its vibrational state. gmu.eduyoutube.com Because the vibrational frequency (ν) is lower for a heavier isotope (like in a C-D bond compared to a C-H bond), the ZPE of the deuterated bond is also lower. youtube.comportico.org

This difference in ZPE is the origin of the primary kinetic isotope effect (KIE). gmu.eduportico.org For a reaction where a C-H or C-D bond is broken in the rate-determining step, more energy is required to reach the transition state for the deuterated compound because its ground state energy is lower. portico.org This results in a slower reaction rate for the deuterated molecule. Quantum chemical calculations can quantify this ZPE difference, providing a theoretical basis for predicting the magnitude of the KIE. osti.gov

Table 3: Conceptual Comparison of Calculated Zero-Point Energies (ZPE)

| Compound | Key Bond | Relative Vibrational Frequency | Relative Zero-Point Energy (ZPE) |

|---|---|---|---|

| Methyl Hexanoate | -O-CH₃ | Higher | Higher |

| This compound | -O-CD₃ | Lower | Lower |

This table illustrates the fundamental principle that the heavier isotopic substitution in the trideuteriomethyl group leads to lower vibrational frequencies and a correspondingly lower zero-point energy compared to the standard protiated compound.

By applying DFT and other ab initio methods, researchers can build a detailed energetic profile of this compound, predicting its spectroscopic signatures and kinetic behavior with high accuracy. aip.orgacs.org

Applications of Trideuteriomethyl Hexanoate in Metabolic Pathway Elucidation and Flux Analysis

Stable Isotope Tracing in Biochemical Systems

Stable isotope tracing is a foundational technique for investigating the dynamic changes in metabolic pathways. nih.gov By introducing molecules containing stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), scientists can track the flow of atoms through interconnected networks of biochemical reactions. nih.govkuleuven.be While deuterated substrates are sometimes used less frequently than their ¹³C-labeled counterparts due to the potential for the deuterium label to exchange with the vast pool of unlabeled hydrogen in water, they offer unique advantages in specific applications. nih.gov The use of isotopically labeled compounds is a long-established concept for elucidating metabolic pathways in living systems. core.ac.uk

Mapping of Lipid Biosynthesis and Fatty Acid Metabolism Pathways

Trideuteriomethyl hexanoate (B1226103) is particularly well-suited for investigating lipid and fatty acid metabolism. When introduced into a biological system, the hexanoate can be released and activated to its coenzyme A (CoA) derivative, hexanoyl-CoA. This molecule can then enter key metabolic pathways as either a primer for de novo fatty acid synthesis or as a substrate for chain elongation.

By using analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the deuterium label in newly synthesized, longer-chain fatty acids. This allows for the precise mapping of the flow of carbon from hexanoate into the cellular fatty acid pool. The presence of the label in specific positions on the fatty acid backbone provides detailed insights into the activities of enzymes involved in fatty acid synthesis, elongation, and desaturation. researchgate.netttuhsc.edu This approach enables the characterization of how cells build and modify fatty acids, which are crucial for energy storage, membrane structure, and signaling.

| Pathway | Description | Role of Tracer |

| De Novo Fatty Acid Synthesis | The synthesis of fatty acids from smaller precursor molecules like acetyl-CoA. | A deuterated short-chain fatty acid like hexanoate can act as a primer, allowing its incorporation and tracking through the synthesis of longer chains. |

| Fatty Acid Elongation | The process of extending the carbon chain of existing fatty acids. nih.gov | The tracer can directly enter the elongation cycle, enabling the measurement of elongation rates and pathway activity. |

| Fatty Acid Desaturation | The introduction of double bonds into fatty acid chains. | By tracking the deuterated backbone, researchers can observe its conversion into unsaturated fatty acids. |

| Beta-Oxidation | The breakdown of fatty acids to produce acetyl-CoA. | While primarily a synthetic tracer, its breakdown products could also be tracked to study catabolic processes. |

Elucidation of Novel Biosynthetic Routes through Deuterium Labeling

A powerful application of stable isotope labeling is the discovery of previously unknown metabolic pathways. core.ac.ukoup.com When a deuterated tracer like Trideuteriomethyl hexanoate is metabolized, the resulting distribution of the deuterium label in various downstream products is analyzed. If this observed labeling pattern cannot be explained by established, canonical metabolic routes, it strongly suggests the existence of an alternative or entirely novel biosynthetic pathway. core.ac.ukoup.com

This "retrobiosynthetic" approach has been instrumental in uncovering new metabolic networks. core.ac.uk For instance, deuterium labeling was critical in studies that helped differentiate and establish the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis, which operates in parallel to the classical mevalonate (B85504) pathway. nih.gov By following the fate of deuterium atoms from labeled precursors, researchers could deduce the sequence of reactions and stereochemical transformations that were inconsistent with the known pathway, thus leading to the discovery of the new route. nih.gov

| Step | Description |

| 1. Tracer Administration | A specifically deuterium-labeled precursor (e.g., this compound) is introduced into the biological system (cell culture, organism). |

| 2. Metabolite Isolation | After a period of metabolism, key downstream metabolites and final products are isolated and purified. |

| 3. Isotopic Analysis | The pattern and position of deuterium atoms in the isolated products are determined using high-resolution mass spectrometry or NMR spectroscopy. |

| 4. Pathway Reconciliation | The observed labeling pattern is compared against the predicted patterns based on all known (canonical) biosynthetic pathways. |

| 5. Hypothesis Generation | If a discrepancy exists, a new pathway or a modification of an existing pathway is hypothesized to explain the experimental data. core.ac.ukoup.com |

Quantitative Metabolic Flux Analysis (MFA) Using Deuterated Tracers

Metabolic Flux Analysis (MFA) is a powerful computational method used to quantify the rates (fluxes) of reactions within a metabolic network. d-nb.infoplos.org While static measurements of metabolite concentrations provide a snapshot of the metabolic state, MFA provides a dynamic view of how substrates are converted to products. The process requires experimental data on the incorporation of stable isotopes from a tracer into downstream metabolites. nih.govbiorxiv.org

When a deuterated tracer such as this compound is used, the labeling patterns in metabolites of pathways like fatty acid synthesis are measured. nih.gov This data, along with other physiological measurements like nutrient uptake and secretion rates, is fed into a computational model of the cell's metabolic network. d-nb.infoosti.gov The model then solves a system of equations to estimate the flux through each reaction, revealing, for example, how much of the cellular palmitate is being synthesized de novo versus how much is derived from the elongation of shorter fatty acids. Although ¹³C-based tracers are more common in MFA, deuterated tracers, including deuterated water, are also highly effective for quantifying fluxes, particularly in lipid and amino acid metabolism. nih.gov

| Input Data | Description |

| Isotopic Labeling Data | Mass isotopomer distributions of key intracellular metabolites (e.g., amino acids, fatty acids) measured by MS or NMR after administration of the deuterated tracer. d-nb.info |

| Physiological Rates | Experimentally measured rates of substrate uptake (e.g., glucose, hexanoate) and product secretion (e.g., lactate) from the cell culture medium. d-nb.info |

| Biomass Composition | The macromolecular composition (protein, lipid, RNA, DNA) of the cells, used to account for the metabolic demands of growth. |

| Metabolic Network Model | A stoichiometric model of the known biochemical reactions occurring within the cell, including the specific atom transitions for each reaction. osti.gov |

| Output Data | Description |

| Metabolic Flux Map | A comprehensive map detailing the calculated rate (flux) for each reaction in the metabolic network, providing a quantitative picture of cellular metabolism. d-nb.info |

In Vivo Deuterium Metabolic Imaging (DMI) Research Applications

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging modality that allows for the three-dimensional mapping of metabolism in living organisms. mdpi.comyale.edu The technique involves administering a deuterium-labeled compound, such as deuterated glucose or a fatty acid like this compound, and then using magnetic resonance imaging (MRI) technology to detect the signals from both the tracer and its metabolic products. nih.govnottingham.ac.uk This provides a direct window into metabolic activity, offering information beyond what is available from standard anatomical imaging. nottingham.ac.uk

Non-Invasive Detection and Quantification of Deuterated Metabolites in Biological Systems

A primary advantage of DMI is its non-invasive nature. nih.govismrm.org Unlike techniques that require radioactive tracers, such as Positron Emission Tomography (PET), DMI uses a stable, non-radioactive isotope of hydrogen. nottingham.ac.uk The detection is performed using magnetic resonance spectroscopic imaging (MRSI), which is tuned to the specific frequency of deuterium nuclei. yale.edu This allows for the separate detection and quantification of the administered deuterated substrate and its various metabolic products in real-time. nih.gov For example, following the administration of a deuterated fatty acid, DMI could potentially distinguish the signal of the fatty acid itself from the signal of deuterated water (HDO), a common byproduct of metabolic oxidation. This capability to safely and repeatedly measure metabolic pathways in the same subject over time is a significant advantage in both preclinical and clinical research. ismrm.orgnih.gov

| Detected Metabolite | Metabolic Significance |

| Deuterated Glucose ([6,6’-²H₂]glucose) | The primary tracer used to measure glycolysis and glucose uptake. nih.gov |

| Deuterated Lactate | A key product of anaerobic glycolysis, often elevated in tumors (the Warburg effect). mdpi.comfrontiersin.org |

| Deuterated Glutamate/Glutamine (Glx) | Products of the TCA (Krebs) cycle, indicating aerobic respiration and neurotransmitter synthesis. nih.gov |

| Deuterated Water (HDO) | A general product of oxidative metabolism, reflecting overall metabolic activity. nih.gov |

| Deuterated Fatty Acids/Lipids | Would indicate the incorporation of the tracer into lipid synthesis or storage pools. |

Spatiotemporal Resolution of Metabolic Dynamics

DMI provides spatiotemporal resolution, meaning it can map where metabolism is occurring in 3D space (spatial) and track how it changes over time (temporal). nih.govnih.gov This allows researchers to create dynamic 3D maps of metabolic fluxes. For example, one could visualize how fatty acid metabolism differs between healthy tissue and a tumor, or how it changes in the brain during a specific task. yale.edunih.gov

The quality of this spatiotemporal information is a key area of ongoing technical development. The inherent sensitivity of DMI is lower than standard proton MRI, which limits resolution. nih.gov However, significant improvements have been achieved by moving to ultra-high-field MRI scanners (e.g., 7 Tesla and 9.4 Tesla) and by developing advanced imaging sequences and hardware. nih.govnih.govmedrxiv.org These advancements are pushing the boundaries of DMI, enabling the acquisition of metabolic maps with increasingly higher spatial detail and faster temporal resolution, which is crucial for capturing the rapid dynamics of metabolism in vivo. nih.govnih.gov

| Magnetic Field Strength | Typical Spatial Resolution | Typical Temporal Resolution | Reference |

| 3 T | ~3.3 mL | ~10 min | nih.gov |

| 7 T | ~2.7 mL | ~28 min (static) / ~7 min (dynamic) | nih.govmedrxiv.org |

| 9.4 T | ~2.97 mL | ~10 min | nih.gov |

Implications of Deuteration on Enzyme-Substrate Interactions

The substitution of hydrogen with its heavier isotope, deuterium, in a substrate molecule like this compound, introduces subtle yet significant changes in its physicochemical properties. These changes, primarily stemming from the increased mass and altered vibrational frequencies of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds, have profound implications for how the substrate interacts with an enzyme's active site. Studying these implications provides deep insights into the mechanics of enzymatic catalysis, including the precise nature of the enzyme-substrate complex and the energetics of the reaction pathway.

Analysis of Binding Isotope Effects (BIEs) in Enzymatic Catalysis

When a substrate binds to an enzyme, it transitions from a solvated state in solution to a constrained environment within the catalytic site. This transition alters the vibrational modes of the substrate's chemical bonds. If an isotopic substitution exists at a particular position, the difference in vibrational energy between the free and bound states can lead to a preference for either the light or heavy isotope in the bound state. This phenomenon is known as the Binding Isotope Effect (BIE) and is a type of equilibrium isotope effect (EIE). nih.govresearchgate.net

BIEs are a powerful tool for probing the atomic-level details of enzyme-substrate interactions within the Michaelis complex, before any chemical transformation occurs. nih.gov The magnitude and direction of a BIE provide high-resolution information about changes in the bond environment upon binding. nih.gov

Normal BIE (KH/KD > 1): A normal BIE indicates that the C-H(D) bond is weakened or becomes "looser" upon binding to the enzyme. This can be caused by factors like steric clashes or hydrogen bonding interactions in the active site that distort the bond. nih.gov

Inverse BIE (KH/KD < 1): An inverse BIE signifies that the C-H(D) bond becomes strengthened or "stiffer" in the enzyme-bound state compared to the solvated state. This may result from factors such as bond polarization or conformational immobilization. nih.gov

For a deuterated substrate such as this compound, measuring BIEs could reveal how the trideuteriomethyl group interacts with the enzyme's active site. For instance, an inverse BIE would suggest that the C-D bonds in the methyl group are more constrained upon binding, perhaps due to close packing within a hydrophobic pocket.

A notable example involves the binding of glucose to hexokinase, where BIEs were measured for each carbon-tritium center. The results showed that the isotope effects varied significantly by position, with a -7.3% inverse BIE for [2-³H]glucose and a 6.5% normal BIE for [6-³H₂]glucose. nih.gov This detailed analysis revealed specific atomic interactions, such as steric compression at the C2 position and weakening of the C6-H bond, demonstrating the power of BIEs to map the energetic landscape of an active site. nih.gov

| Enzyme | Isotopically Labeled Ligand | Observed BIE | Interpretation | Reference |

|---|---|---|---|---|

| Hexokinase | [2-³H]glucose | -7.3% (Inverse) | C2-H bond becomes stiffer upon binding, indicating steric compression. | nih.gov |

| Hexokinase | [6-³H₂]glucose | +6.5% (Normal) | C6-H bond becomes weaker upon binding. | nih.gov |

| Lactate Dehydrogenase | [¹⁸O]oxamate | -1.6% (Inverse) | The bond environment of the ¹⁸O is more constrained on the enzyme than in water. | nih.gov |

| cDHFR | [Ad-³H]-NADPH | 1.002 (Normal) | Confirms that remote labeling does not significantly contribute to measured kinetic isotope effects. | nih.gov |

Effects of Deuteration on Enzyme Kinetic Parameters and Substrate Selectivity

Beyond static binding, deuteration significantly affects the rates of enzyme-catalyzed reactions, a phenomenon quantified as the Kinetic Isotope Effect (KIE). The KIE is the ratio of the reaction rate for the light (H) isotopologue to that of the heavy (D) isotopologue. These effects are typically measured on the steady-state kinetic parameters, primarily the maximal velocity (kcat) and the specificity constant (kcat/Km). researchgate.net

The substitution of hydrogen with deuterium in this compound would primarily influence reactions involving the cleavage or formation of a bond to one of the deuterons.

Effect on kcat: The kcat value, or turnover number, represents the rate of the catalytic step(s) when the enzyme is saturated with the substrate. A primary KIE on kcat (Dkcat > 1) is observed when a C-H(D) bond is broken or formed in the rate-determining step of the reaction. researchgate.net The magnitude of the KIE can provide clues about the transition state structure. For example, a study on F1-ATPase-catalyzed ATP hydrolysis in the presence of D₂O showed a normal isotope effect on kcat that changed with temperature, indicating the nature of the rate-limiting steps. nih.gov

Effect on kcat/Km: The specificity constant, kcat/Km, reflects the efficiency of the enzyme at low substrate concentrations and relates to the steps from substrate binding up to the first irreversible step. nih.govwikipedia.org An observed KIE on kcat/Km (D(kcat/Km) > 1) indicates that C-H(D) bond cleavage occurs in or before the first irreversible step of the catalytic cycle. It's crucial to recognize that the experimentally observed KIE on kcat/Km is a composite of the BIE for substrate binding and the intrinsic KIE on the catalytic step. researchgate.net

Studies on δ⁵-3-ketosteroid isomerase demonstrated how deuterating different positions on the substrate affects kinetic parameters. Deuteration at the 4β-position resulted in a large primary KIE on kcat (kcat(H)/kcat(D) = 6.1), while deuteration at the 6-position produced no KIE on kcat/Km, helping to pinpoint enolization as the rate-limiting step. nih.gov

Substrate Selectivity: Enzyme selectivity is the preference for one substrate over another, which can be quantified by the ratio of their specificity constants (kcat/Km). nih.gov By treating the deuterated and non-deuterated versions of a molecule as two distinct substrates, KIEs provide a direct measure of selectivity. A D(kcat/Km) value greater than 1 means the enzyme selectively processes the lighter, hydrogen-containing substrate over the deuterated one. This information is valuable for understanding how subtle structural changes influence an enzyme's substrate preference.

| Enzyme | Substrate Condition | Parameter | Observed Isotope Effect (H/D) | Reference |

|---|---|---|---|---|

| δ⁵-3-Ketosteroid Isomerase | Deuteration at 4β-position | kcat | 6.1 | nih.gov |

| δ⁵-3-Ketosteroid Isomerase | Deuteration at 4α-position | kcat/Km | 1.11 | nih.gov |

| Formate (B1220265) Dehydrogenase | DCO₂⁻ vs HC₂⁻ | V/K | 2.2 | unl.edu |

| Yeast Alcohol Dehydrogenase | Deuterated Ethanol | kcat/Km | ~3.0 | nih.gov |

| Glycerol-3-Phosphate Dehydrogenase (Wild-Type) | Deuterated NADL | kcat/Km | 1.5 | acs.org |

| Glycerol-3-Phosphate Dehydrogenase (R269A/N270A Mutant) | Deuterated NADL | kcat/Km | 2.4 | acs.org |

Emerging Research Directions and Future Perspectives for Trideuteriomethyl Hexanoate

Development of Novel and More Efficient Synthetic Routes for Targeted Deuteration

The synthesis of specifically labeled compounds like trideuteriomethyl hexanoate (B1226103) is a cornerstone of its utility. Traditional methods often involve multiple steps, requiring isotopically enriched starting materials which can be costly and inefficient. x-chemrx.com Consequently, a significant area of research is focused on developing more direct and efficient synthetic routes for targeted deuteration.

One promising approach is the use of hydrogen isotope exchange (HIE) reactions. acs.orgresearchgate.net These methods allow for the direct replacement of hydrogen with deuterium (B1214612) on a molecule, often at a late stage in the synthetic sequence, which is more atom-economical. x-chemrx.com For instance, iridium(I) N-heterocyclic carbene (NHC)-ligated complexes have been investigated for the ortho-directed deuterium labeling of aromatic esters. mdpi.com While effective for some substrates, the labeling of weakly coordinating benzoate (B1203000) esters under mild conditions has presented challenges. mdpi.com

Another innovative strategy involves biocatalysis . Enzymes, such as the α-oxo-amine synthase SxtA, have been shown to be effective catalysts for the site- and stereoselective deuteration of α-amino acids and their methyl esters using D2O as the deuterium source. nih.gov This chemoenzymatic approach offers a robust method for producing deuterated building blocks under mild conditions. nih.gov For example, a deuterated analog of the Parkinson's drug safinamide (B1662184) has been synthesized using this method. nih.gov

The development of new catalytic systems is also a key focus. For example, a green and efficient esterification method using dried Dowex H+/NaI has been reported for the synthesis of methyl hexanoate, which could potentially be adapted for the synthesis of its deuterated counterpart. nih.govresearchgate.net Additionally, iridium-catalyzed C–H borylation/deborylation reactions offer a pathway to selectively introduce deuterium into aromatic and heteroaromatic compounds. acs.org

The table below summarizes some of the novel synthetic approaches being explored for targeted deuteration.

| Synthetic Approach | Catalyst/Reagent | Key Features |

| Hydrogen Isotope Exchange (HIE) | Iridium(I) NHC complexes | Direct, late-stage deuteration. x-chemrx.commdpi.com |

| Biocatalysis | α-oxo-amine synthase SxtA | Site- and stereoselective deuteration under mild conditions. nih.gov |

| Green Esterification | Dowex H+/NaI | Environmentally friendly and efficient. nih.govresearchgate.net |

| C–H Borylation/Deborylation | Iridium catalysts | Selective deuteration of aromatic systems. acs.org |

| Claisen Condensation | Deuterated formate (B1220265) ester | Synthesis of monodeuterated enaminones with high isotopic fidelity. nih.gov |

These advancements in synthetic chemistry are crucial for expanding the accessibility and application of trideuteriomethyl hexanoate and other deuterated compounds in research.

Integration of Multi-Omics Data with Deuterium Tracing for Systems-Level Understanding

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study biological systems holistically. The integration of these large-scale datasets with stable isotope tracing, using compounds like this compound, offers a powerful approach for gaining a systems-level understanding of complex biological processes. elifesciences.orgyoutube.comyoutube.com

Deuterium tracing, particularly with the use of deuterated water (D₂O), has been employed to study a wide range of metabolic pathways, including DNA synthesis and lipogenesis. nih.gov A recently developed technique called Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ) leverages partial metabolic D₂O labeling for relative quantification in glycomics. nih.gov This method has the potential to be a universal platform for large-scale comparative glycomic experiments. nih.gov

By combining deuterium tracing with multi-omics data, researchers can:

Elucidate metabolic pathways: Tracing the incorporation of deuterium from labeled precursors like this compound into various biomolecules can map out metabolic fluxes and pathway activities. solubilityofthings.com

Discover new drug targets: Systems biology approaches can help identify key nodes in metabolic networks that are perturbed in disease states, revealing potential therapeutic targets. nih.gov

Understand drug mechanisms: By observing how a drug affects the metabolic network, researchers can gain insights into its mechanism of action and potential off-target effects. solubilityofthings.com

The integration of multi-omics data is often facilitated by computational platforms like CytoCopasi , which combines the simulation capabilities of COPASI with the visualization and database access tools of Cytoscape. nih.gov Such platforms are essential for constructing, simulating, and analyzing complex biochemical reaction networks. nih.gov The goal of structural systems biology is to move from abstract representations to more accurate models that reflect the physical interactions between molecules. nih.gov

Advancements in Computational Modeling for Predictive Deuteration Strategies in Chemical Research

Computational modeling is becoming an increasingly indispensable tool in chemical research, enabling the prediction of molecular properties and reaction outcomes. arxiv.org In the context of deuteration, computational methods are being developed to predict optimal strategies for introducing deuterium into a molecule with high selectivity and efficiency.

One area of focus is the in silico prediction of deuteration . For example, the MetFrag algorithm has been extended to generate a list of in silico deuterated candidate structures for a given mass spectrum, aiding in the identification of metabolites. nih.gov This involves predicting which hydrogen atoms are easily exchangeable with deuterium. nih.gov

Density Functional Theory (DFT) calculations are also being used to predict the electronic properties of ligands in transition metal complexes, which can in turn be used to control the reactivity and selectivity of deuteration reactions. acs.org This allows for the rational design of catalysts for specific deuteration outcomes.

Furthermore, computational models are being developed to link hydrogen-exchange data from experiments with molecular structures. acs.orgnih.gov While challenges remain in developing universally accepted prediction models, these approaches hold promise for guiding the structural modeling of complex molecular systems. nih.gov The ultimate goal is to shift from a prescriptive to a predictive paradigm in computational chemistry, where simulations can reliably guide experimental design. arxiv.org

The table below highlights some of the computational approaches being used to advance deuteration strategies.

| Computational Approach | Application | Key Benefit |

| In silico deuteration algorithms (e.g., MetFrag) | Metabolite identification | Predicts deuterated structures to match experimental mass spectra. nih.gov |

| Density Functional Theory (DFT) | Catalyst design | Predicts electronic properties to control reaction selectivity. acs.org |

| Hydrogen-exchange prediction models | Structural biology | Guides the computational modeling of molecular structures using experimental data. acs.orgnih.gov |

| Generative AI and Bayesian Optimization | Reaction optimization | Predicts and optimizes reaction conditions for higher yields. researchgate.net |

These computational advancements are poised to accelerate the development of new and improved deuteration methods, making compounds like this compound more readily available for a wider range of applications.

Expansion of this compound Applications in Diverse Biochemical and Chemical Research Fields

The utility of this compound and other deuterated compounds extends across a wide array of scientific disciplines. acs.org The unique properties of these labeled molecules make them invaluable tools for investigating fundamental biological and chemical processes.

In biochemical research , deuterated compounds are extensively used as tracers to study metabolic pathways. researchgate.net For example, they can be used to measure rates of lipogenesis and fatty acid metabolism. The incorporation of the trideuteriomethyl group from this compound into larger lipid molecules can be tracked using mass spectrometry, providing quantitative data on metabolic fluxes.

In medicinal chemistry , deuteration is a strategy employed to improve the pharmacokinetic properties of drugs. informaticsjournals.co.innih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown, potentially increasing a drug's half-life and reducing dosing frequency. informaticsjournals.co.in Deuterated compounds are also crucial for elucidating the metabolism of small molecule drugs and serve as internal standards in quantitative mass spectrometry. acs.org

In chemical research , deuterated compounds are used to probe reaction mechanisms through the study of kinetic isotope effects (KIEs). acs.orgresearchgate.net By comparing the reaction rates of a compound and its deuterated analog, chemists can gain insights into the rate-determining step of a reaction.

The applications of this compound are continually expanding as new analytical techniques and research questions emerge. Its use in fields such as environmental science, for instance in the analysis of food and environmental samples, is also an area of potential growth. cmscientifica.com.br

Methodological Innovations in Isotope Tracing for Addressing Complex Research Questions

The field of isotope tracing is constantly evolving, with new methodologies being developed to tackle increasingly complex research questions. These innovations are enhancing the precision, sensitivity, and scope of studies that utilize compounds like this compound.

One significant advancement is the use of nanoscale secondary ion mass spectrometry (NanoSIMS) for quantitative imaging of deuterated metabolic tracers in biological tissues. nih.gov This technique allows for the visualization of metabolic activity at the subcellular level, providing unprecedented spatial resolution. nih.gov

The development of flow chemistry for isotope labeling represents another important innovation. x-chemrx.com Flow synthesis offers precise control over reaction parameters, improved mixing, and enhanced safety compared to traditional batch methods, leading to more efficient and cost-effective production of isotopically labeled compounds. x-chemrx.com

Furthermore, advancements in mass spectrometry and NMR spectroscopy continue to improve the detection and quantification of deuterated molecules. acs.org For instance, methods are being developed to measure deuterated tracers using polyatomic ion species in NanoSIMS, which expands the range of masses that can be analyzed simultaneously. nih.gov

These methodological innovations, coupled with the development of novel deuterated tracers, are empowering researchers to investigate biological and chemical systems with greater detail and accuracy than ever before.

Q & A

Q. What role does this compound play in elucidating volatile organic compound (VOC) release in plant biology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.